molecular formula C6H12N2O3 B14159406 4-Amino-2-(ethylamino)-4-oxobutanoic acid CAS No. 7495-73-0

4-Amino-2-(ethylamino)-4-oxobutanoic acid

Cat. No.: B14159406
CAS No.: 7495-73-0
M. Wt: 160.17 g/mol
InChI Key: OLNLSTNFRUFTLM-UHFFFAOYSA-N
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Description

4-Amino-2-(ethylamino)-4-oxobutanoic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of both amino and oxo functional groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(ethylamino)-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of ethylamine with a suitable precursor, such as a keto acid derivative. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(ethylamino)-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and pH being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions typically result in the formation of new amine derivatives .

Mechanism of Action

The mechanism of action of 4-Amino-2-(ethylamino)-4-oxobutanoic acid involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-2-(ethylamino)-4-oxobutanoic acid include other amino acids and keto acids with analogous structures. Examples include:

Uniqueness

What sets this compound apart is its combination of amino and ethylamino groups, which confer unique reactivity and potential for diverse applications. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs .

Properties

IUPAC Name

4-amino-2-(ethylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-2-8-4(6(10)11)3-5(7)9/h4,8H,2-3H2,1H3,(H2,7,9)(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNLSTNFRUFTLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(CC(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7495-73-0
Record name NSC407759
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407759
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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